1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
CAS No.: 1105189-06-7
Cat. No.: VC2786483
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105189-06-7 |
|---|---|
| Molecular Formula | C13H16N2OS |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)12-9-14-13(17)15(12)7-8-16-2/h3-6,9H,7-8H2,1-2H3,(H,14,17) |
| Standard InChI Key | UPDJCKRWRZDJNI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC |
Introduction
1-(2-Methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is a synthetic organic compound belonging to the imidazole class. Imidazoles are heterocyclic compounds that contain a five-membered ring structure with two non-adjacent nitrogen atoms. This particular compound is characterized by its molecular formula, C13H16N2OS, and its unique structural features, including a methoxyethyl group and a 4-methylphenyl group attached to the imidazole ring .
Synthesis and Preparation
The synthesis of 1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. While specific synthesis protocols are not widely documented in the available literature, general methods for synthesizing imidazole derivatives often involve condensation reactions between appropriate precursors, such as aldehydes and amines, followed by modification to introduce the thiol group.
Safety and Toxicity
Information on the safety and toxicity of 1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is limited. Generally, handling of organic compounds requires caution due to potential hazards such as skin irritation, eye irritation, and respiratory issues. It is advisable to consult safety data sheets (SDS) or relevant chemical safety resources for specific handling guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume